

# High-Performance Analytical Characterization of (R)-Cyclopropyl(4-fluorophenyl)methanamine

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## Compound of Interest

Compound Name: (R)-cyclopropyl(4-fluorophenyl)methanamine

CAS No.: 473732-87-5

Cat. No.: B1519356

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## Introduction & Scope

**(R)-Cyclopropyl(4-fluorophenyl)methanamine** is a critical chiral building block used in the synthesis of novel metalloenzyme inhibitors and antiviral agents. Its structural integrity—specifically the stability of the strained cyclopropyl ring and the enantiomeric purity of the benzylic amine—is paramount for downstream efficacy.

This guide addresses the specific analytical challenges posed by this molecule:

- **Chiral Resolution:** Separating the (R) and (S) enantiomers, which are chemically identical in an achiral environment.
- **Basicity:** The primary amine moiety causes peak tailing on standard silica-based columns due to interaction with residual silanols.

- Cyclopropyl Stability: The strained ring is susceptible to acid-catalyzed ring-opening during aggressive sample preparation.

## Structural Identification Strategy

Before purity analysis, the identity of the molecule must be confirmed using a multi-modal approach.

## Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the cyclopropyl ring integrity and the presence of the fluorine atom.

- Solvent: DMSO-  
  
is preferred over  
  
to prevent potential reaction with trace acid in chloroform and to stabilize the amine protons for better integration.
- F NMR: Essential for detecting defluorinated impurities. Expect a singlet around -115 to -120 ppm (relative to  
  
).
- H NMR Key Signals:
  - Cyclopropyl High-Field: Complex multiplets between  
  
0.2 – 0.6 ppm (4H) and  
  
0.9 – 1.1 ppm (1H, methine). Note: Disappearance or shift of these signals indicates ring opening.
  - Benzylic Methine: Doublet or multiplet around  
  
3.2 – 3.5 ppm.
  - Aromatic: Two multiplets (AA'BB' system) roughly  
  
7.0 – 7.5 ppm.

## Mass Spectrometry (HRMS)

- Ionization: ESI+ (Electrospray Ionization, Positive mode).
- Theoretical [M+H]<sup>+</sup>: 166.1032 m/z.
- Fragmentation Pattern: Look for characteristic loss of (17 Da) and cyclopropyl ring cleavage.

## Enantiomeric Purity Protocol (Chiral HPLC)

Core Challenge: Primary amines interact strongly with the stationary phase. Solution: Use of an immobilized polysaccharide column with specific basic or acidic additives to suppress tailing.

## Method Principle

The separation utilizes a Cellulose tris(3,5-dichlorophenylcarbamate) stationary phase. The chiral recognition is driven by hydrogen bonding and

interactions between the fluorophenyl group of the analyte and the carbamate linkage of the selector.

## Chromatographic Conditions (Standardized)

Parameter	Condition	Rationale
Column	Chiralpak IC or YMC Chiralart Cellulose-SC (250 x 4.6 mm, 5 µm)	Immobilized phases allow for robust solvent compatibility (e.g., MTBE/DCM).
Mobile Phase	MTBE : Ethanol : DEA (98 : 2 : 0.1)	MTBE provides distinct selectivity for benzylamines compared to Hexane. DEA (Diethylamine) is mandatory to mask silanols and ensure sharp peaks.
Flow Rate	1.0 mL/min	Standard flow for optimal mass transfer in 5 µm particles.
Detection	UV @ 260 nm	The 4-fluorophenyl chromophore absorbs well here; avoids solvent cut-off noise.
Temperature	25°C	Lower temperature generally improves chiral resolution ( ) by reducing molecular motion.
Sample Diluent	Mobile Phase (without DEA)	Matches eluent strength to prevent peak distortion.

Alternative (Patent-Derived) Condition:

- Source: US Patent 10,357,493 B2 utilized 1% TFA in MTBE/IPA.[\[1\]](#)
- Note: While effective, TFA can form ion-pairs. The basic method (DEA) is generally preferred for longer column life unless the amine is extremely basic.

## Protocol: Chiral Analysis Workflow

- System Equilibration: Flush column with Mobile Phase for 60 mins until baseline is flat.

- Blank Injection: Inject 10  $\mu$ L of diluent. Ensure no ghost peaks.
- Racemic Standard: Inject 10  $\mu$ L of the racemic mixture (approx. 0.5 mg/mL).
  - Requirement: Resolution ( ) between enantiomers must be  $> 2.0$ .
- Sample Injection: Inject the (R)-sample.
- Calculation:

[2]

## Chemical Purity Protocol (Achiral UPLC/HPLC)

This method quantifies process-related impurities such as the starting ketone (Cyclopropyl-4-fluorobenzyl ketone) and intermediate imines.

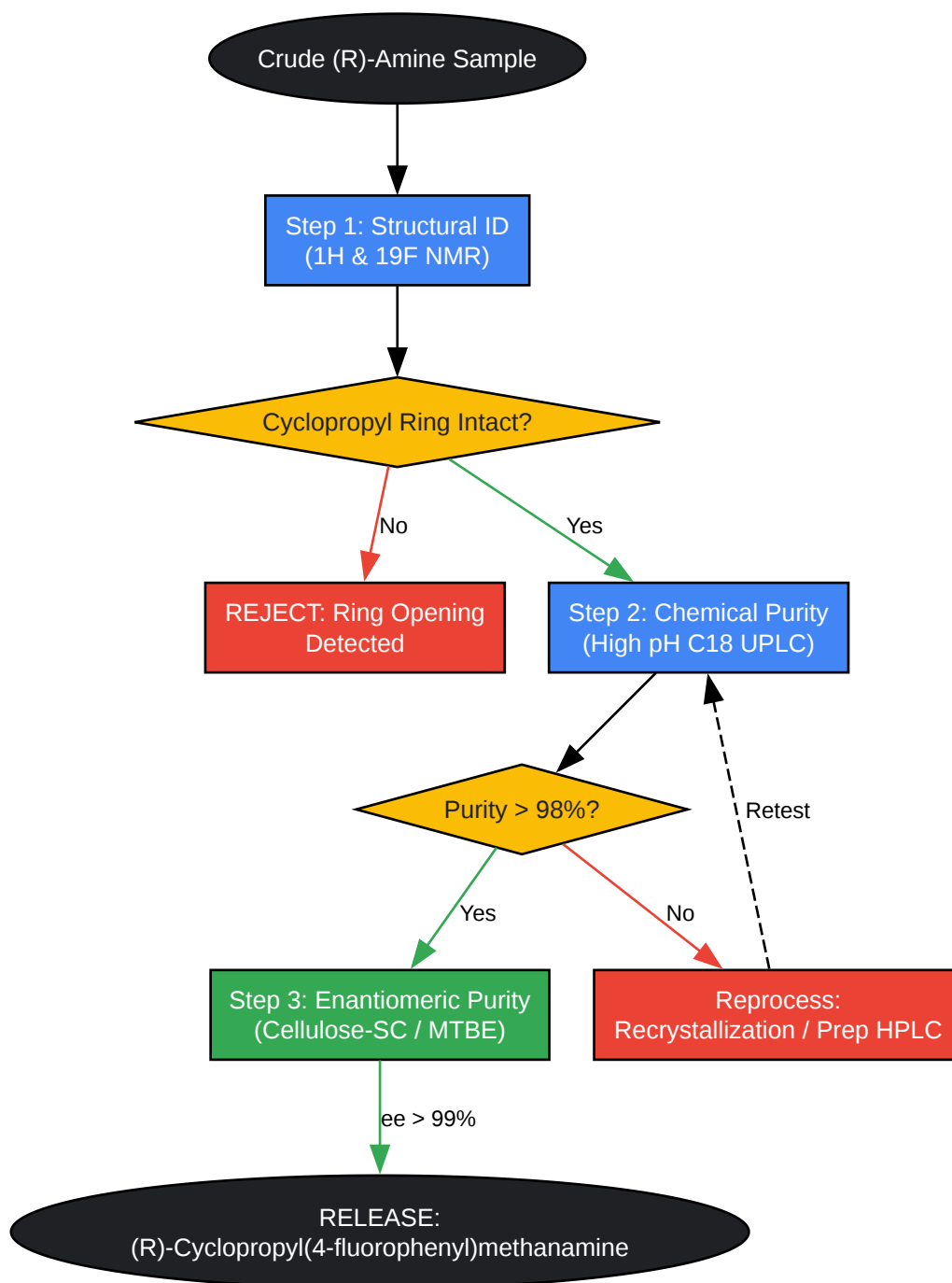
### Chromatographic Conditions

Parameter	Condition
Column	C18 High pH Stable (e.g., XBridge BEH C18, 100 x 2.1 mm, 1.7 $\mu$ m)
Mobile Phase A	10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B	Acetonitrile
Gradient	5% B to 95% B over 10 minutes
Flow Rate	0.4 mL/min
Detection	UV @ 220 nm and 254 nm

Why High pH? At pH 10, the amine (pKa  $\sim$ 9-9.5) is neutral (unprotonated). This drastically increases retention on C18 (better separation from polar voids) and improves peak shape without needing ion-pairing agents like TFA, which suppress MS signals.

## Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for characterizing the (R)-amine.



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Figure 1: Sequential logic flow for the analytical release of **(R)-cyclopropyl(4-fluorophenyl)methanamine**, prioritizing structural integrity before purity assessment.

## References

- Hoekstra, W. J., et al. (2019). Metalloenzyme inhibitor compounds. U.S. Patent No. 10,357,493 B2. Washington, DC: U.S. Patent and Trademark Office.
  - Context: Describes the specific synthesis and chiral resolution of cyclopropyl(4-fluorophenyl)methanamine (Compound FO) using YMC Chiralart Cellulose-SC.
- Sigma-Aldrich. (n.d.).<sup>[3]</sup> 4-Fluorobenzylamine Product Specification.
  - Context: Provides baseline physicochemical data for fluorinated benzylamine analogs used for method comparisons.
- YMC Co., Ltd. (2020). Chiral Separation of Amines using YMC-Chiralart. Application Note.
  - Context: Authoritative source for the selection of polysaccharide columns for primary amines.

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## Sources

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- [2. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- [3. 对氯苄胺 98% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
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